Cas no 1207029-68-2 (4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)

4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- AKOS024525390
- VU0526236-1
- 4-((1H-imidazol-1-yl)methyl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- 4-(imidazol-1-ylmethyl)-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide
- 1207029-68-2
- F5860-2900
- 4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
-
- Inchi: 1S/C18H16N4O2S/c23-15-3-1-2-14-16(15)25-18(20-14)21-17(24)13-6-4-12(5-7-13)10-22-9-8-19-11-22/h4-9,11H,1-3,10H2,(H,20,21,24)
- InChI Key: BEHZNOYJIYECIL-UHFFFAOYSA-N
- SMILES: S1C(NC(C2C=CC(=CC=2)CN2C=NC=C2)=O)=NC2=C1C(CCC2)=O
Computed Properties
- Exact Mass: 352.099
- Monoisotopic Mass: 352.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105A^2
- XLogP3: 2.3
4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5860-2900-10μmol |
4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1207029-68-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5860-2900-25mg |
4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1207029-68-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5860-2900-2mg |
4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1207029-68-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5860-2900-20mg |
4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1207029-68-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5860-2900-20μmol |
4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1207029-68-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5860-2900-10mg |
4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1207029-68-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5860-2900-1mg |
4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1207029-68-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5860-2900-15mg |
4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1207029-68-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5860-2900-5mg |
4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1207029-68-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5860-2900-3mg |
4-[(1H-imidazol-1-yl)methyl]-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
1207029-68-2 | 3mg |
$63.0 | 2023-09-09 |
4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Related Literature
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Additional information on 4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Comprehensive Analysis of 4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS No. 1207029-68-2)
The compound 4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS No. 1207029-68-2) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This benzamide derivative incorporates an imidazole moiety and a tetrahydrobenzothiazole scaffold, making it a promising candidate for drug discovery. Researchers are particularly interested in its kinase inhibition properties, which align with current trends in targeting signal transduction pathways for disease treatment.
In recent years, the scientific community has shown growing interest in small-molecule inhibitors like 4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide for their potential in addressing cancer and inflammatory diseases. The compound's heterocyclic structure is particularly noteworthy, as it combines two pharmacologically active fragments: the imidazole ring (known for its metal-coordinating properties) and the benzothiazole core (recognized for its diverse biological activities). This dual functionality positions the molecule as a valuable tool for investigating enzyme-substrate interactions in biochemical assays.
The synthesis of CAS 1207029-68-2 typically involves multi-step organic reactions, with researchers focusing on optimizing yield and purity. Current literature suggests that the imidazole methylation step presents both challenges and opportunities for process improvement. Many pharmaceutical companies are exploring this compound's potential as a lead structure for developing novel therapeutic agents, especially given the increasing demand for targeted therapies in precision medicine. The compound's molecular weight and lipophilicity parameters make it particularly interesting for blood-brain barrier penetration studies.
From a drug design perspective, the 4-(1H-imidazol-1-yl)methyl substitution pattern offers unique opportunities for structure-activity relationship (SAR) studies. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to predict its binding affinity with various biological targets. These in silico methods are particularly relevant today, as they align with the pharmaceutical industry's push toward AI-assisted drug discovery and virtual screening techniques.
Quality control of 4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide requires advanced analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the compound's purity and identity. The growing emphasis on green chemistry principles has also prompted researchers to develop more sustainable synthetic routes for this pharmaceutical intermediate, reducing environmental impact while maintaining efficiency.
Recent patent literature reveals increasing commercial interest in CAS 1207029-68-2 and related analogs. Several applications highlight its potential as a protein kinase modulator, particularly in contexts where cell proliferation regulation is desired. The compound's bioavailability characteristics and metabolic stability are currently under investigation, with preliminary data suggesting favorable pharmacokinetic profiles for certain administration routes.
The 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety in this molecule represents an underexplored chemical space in medicinal chemistry. Researchers are particularly interested in how this saturated heterocycle influences the compound's conformational flexibility and target binding compared to its aromatic counterparts. Such investigations are crucial for understanding the molecule's selectivity profile and potential off-target effects.
As the pharmaceutical industry continues to face challenges with drug resistance and treatment efficacy, compounds like 4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide offer new avenues for therapeutic intervention. Its multi-target potential makes it especially interesting in the context of polypharmacology approaches, which are gaining traction as alternatives to traditional single-target drugs.
Future research directions for CAS 1207029-68-2 likely include detailed mechanistic studies to elucidate its precise mode of action, as well as optimization of its physicochemical properties for improved drug-like characteristics. The compound's potential applications in combination therapies and adjuvant treatments represent another promising area of investigation, particularly in light of current trends toward personalized medicine approaches.
1207029-68-2 (4-(1H-imidazol-1-yl)methyl-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide) Related Products
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 307-59-5(perfluorododecane)


